Diosgenin,dehydro

Description

Contextualization within Steroidal Saponin (B1150181) Research

Dehydrodiosgenin is a member of the steroidal saponin family, a diverse group of natural compounds. Its parent compound, diosgenin (B1670711), is a well-known phytosteroid and a crucial precursor in the synthesis of various steroid hormones. mdpi.com Dehydrodiosgenin emerges from diosgenin through a dehydration reaction, resulting in a compound with a distinct chemical profile and potentially altered biological effects. Research into dehydrodiosgenin is often an extension of the broader investigation into steroidal saponins (B1172615) and their derivatives.

Historical Perspectives in Phytochemical Investigation

The study of dehydrodiosgenin is intrinsically linked to the history of diosgenin research. Diosgenin was first isolated in the 1930s, and its importance as a starting material for steroid synthesis spurred extensive phytochemical investigations into plants from the Dioscorea and Trigonella genera. researchgate.netthieme-connect.com Dehydrodiosgenin was likely identified during these early explorations as a naturally occurring variant or a product of extraction and processing methods.

Current Research Landscape and Emerging Trends

Contemporary research on dehydrodiosgenin is focused on its potential as a bioactive molecule. Scientists are exploring its unique properties that may differ from diosgenin due to its altered chemical structure. Emerging trends include the investigation of its potential as a starting material for the synthesis of novel steroid derivatives and its role in various biological processes. aijr.org

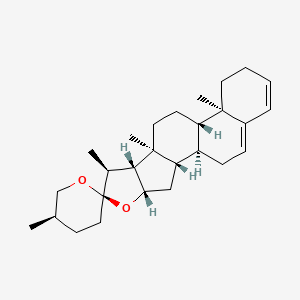

Structure

2D Structure

3D Structure

Properties

CAS No. |

1672-65-7 |

|---|---|

Molecular Formula |

C27H40O2 |

Molecular Weight |

396.6 g/mol |

IUPAC Name |

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-16,18-diene-6,2'-oxane] |

InChI |

InChI=1S/C27H40O2/c1-17-10-14-27(28-16-17)18(2)24-23(29-27)15-22-20-9-8-19-7-5-6-12-25(19,3)21(20)11-13-26(22,24)4/h5,7-8,17-18,20-24H,6,9-16H2,1-4H3/t17-,18+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 |

InChI Key |

YEQBGJNMHDZXRG-ASBKZRTJSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CCC=C6)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC=C6)C)C)C)OC1 |

Origin of Product |

United States |

Occurrence and Biosynthesis of Dehydrodiosgenin

Natural Sources and Distribution of Dehydrodiosgenin

Dehydrodiosgenin has been identified in a variety of plant species, indicating a widespread, albeit often minor, presence in the plant kingdom.

Identification in Dioscorea Species

The genus Dioscorea, commonly known as yam, is a primary source of diosgenin (B1670711), a crucial precursor for the synthesis of steroidal drugs. nih.gov Within this genus, dehydrodiosgenin has also been detected, often alongside its more abundant relative, diosgenin.

Dioscorea zingiberensis : This species is particularly noted for its high content of diosgenin. d-nb.info Studies involving the fermentation of D. zingiberensis have identified 7β-Dehydrodiosgenin as a minor component, with a concentration of approximately 1.90% in certain extracts. researchgate.netresearchgate.net

Dioscorea polygonoides : Research on Colombian varieties of D. polygonoides has revealed the presence of diosgenin, suggesting the potential for related compounds like dehydrodiosgenin to be present as well. researchgate.net

Dioscorea cirrhosa : While primarily investigated for its diosgenin content, HPLC-MS/MS analysis of D. cirrhosa tubers has led to the identification of 13 diosgenin metabolites, indicating a complex steroidal profile where dehydrodiosgenin could exist. nih.govresearchgate.netdntb.gov.uanih.gov

Detection in other Plant Genera

Beyond the Dioscorea genus, dehydrodiosgenin has been identified in several other plant families, highlighting its broader distribution.

Passiflora coriacea : Phytochemical analysis of this passionflower species has identified 7-dehydrodiosgenin as part of a mixture of terpenes. nih.govdntb.gov.uaresearchgate.netresearchgate.netdntb.gov.ua

Solanum nigrum : While specific studies on dehydrodiosgenin in Solanum nigrum are not extensively detailed in the provided context, the Solanaceae family is known for producing steroidal alkaloids and glycoalkaloids, with cholesterol as a key intermediate, suggesting a metabolic context where dehydrodiosgenin could be synthesized. semanticscholar.org

Lagerstroemia speciosa : Commonly known as Banaba, the ethanolic seed extract of this plant has been found to contain 7-dehydrodiosgenin among other phytosterols (B1254722), as identified by GC-MS analysis. nih.govresearchgate.netresearchgate.net

Biosynthetic Pathways and Precursors of Dehydrodiosgenin

The biosynthesis of dehydrodiosgenin is intrinsically linked to the well-established pathway of diosgenin, involving a series of enzymatic modifications of a cholesterol precursor.

Relationship to Diosgenin Biosynthesis

The formation of dehydrodiosgenin is considered a variation or a side-step in the main biosynthetic route leading to diosgenin. The core structure of both compounds originates from the cyclization of 2,3-oxidosqualene. biorxiv.org The subsequent steps involve a series of oxidation and hydroxylation reactions. The "dehydro" prefix in dehydrodiosgenin indicates the presence of an additional double bond compared to diosgenin, suggesting a dehydrogenation step at some point in the pathway.

Enzymatic Transformations

Several key enzyme families are implicated in the later stages of diosgenin and, by extension, dehydrodiosgenin biosynthesis. These enzymes are responsible for the specific chemical modifications that lead to the final steroidal structure.

Cytochrome P450 Monooxygenases (CYPs) : These enzymes are crucial for catalyzing a wide range of oxidation and hydroxylation reactions in steroid metabolism. rsc.orgwikipedia.orgmdpi.com In the context of diosgenin biosynthesis, specific CYPs are responsible for hydroxylations at various positions on the cholesterol backbone. nih.gov For instance, the CYP72A subfamily plays a significant role in sterol biosynthesis. mdpi.com In D. zingiberensis, 485 unigenes have been annotated as CYPs, with several candidates believed to be involved in the conversion of cholesterol to dioscin (B1662501) (a glycoside of diosgenin). semanticscholar.org Transcriptome analysis of D. cirrhosa identified 206 CYP450 genes, with some potentially involved in sterol hydroxylation. nih.govresearchgate.netdntb.gov.uanih.gov These enzymes are prime candidates for the dehydrogenation step that differentiates dehydrodiosgenin from diosgenin.

Genetic Regulation of Biosynthesis

The biosynthesis of dehydrodiosgenin is under complex genetic control, involving a network of genes and regulatory elements that orchestrate the expression of the necessary enzymes.

Unigenes : Transcriptome analysis of various diosgenin-producing plants has identified numerous unigenes (unique gene sequences) associated with the biosynthetic pathway. In D. cirrhosa, 43 unigenes encoding 21 key enzymes for diosgenin biosynthesis have been identified. nih.govresearchgate.netdntb.gov.uanih.gov Similarly, in Trigonella foenum-graecum, 34 unigenes coding for 14 enzymes in the MVA and MEP pathways, which produce the precursors for steroidal compounds, have been discovered. mdpi.com

Transcription Factors (TFs) : These proteins play a pivotal role in regulating the expression of biosynthetic genes. mdpi.comnih.govwur.nlresearchgate.net Several families of TFs, including WRKY, bHLH, and AP2/ERF, are known to be involved in regulating the biosynthesis of terpenoids and steroids. biorxiv.orgmdpi.combiorxiv.org In D. cirrhosa, 3,365 unigenes were annotated as belonging to 82 TF families, with 22 TFs showing a strong correlation with diosgenin biosynthesis genes. nih.govresearchgate.netdntb.gov.uanih.gov

CYP450 Genes : The genes encoding cytochrome P450 enzymes are central to the diversification of steroidal structures. The expression of specific CYP450 genes determines the specific hydroxylation and oxidation patterns on the cholesterol precursor, ultimately leading to the formation of either diosgenin or dehydrodiosgenin. Genome-wide analysis of D. zingiberensis has identified numerous CYP genes, with some showing a correlation with diosgenin content. mdpi.com

Data Tables

Table 1: Occurrence of Dehydrodiosgenin in Plant Species

| Plant Species | Family | Compound Detected | Reference(s) |

| Dioscorea zingiberensis | Dioscoreaceae | 7β-Dehydrodiosgenin | researchgate.netresearchgate.net |

| Passiflora coriacea | Passifloraceae | 7-dehydrodiosgenin | nih.govdntb.gov.uaresearchgate.netresearchgate.netdntb.gov.ua |

| Lagerstroemia speciosa | Lythraceae | 7-dehydrodiosgenin | nih.govresearchgate.netresearchgate.net |

Table 2: Key Enzyme Families and Genes in Dehydrodiosgenin Biosynthesis

| Enzyme/Gene Family | Function | Example Plant Species | Reference(s) |

| Cytochrome P450 Monooxygenases (CYPs) | Oxidation and hydroxylation of cholesterol backbone | Dioscorea zingiberensis, Dioscorea cirrhosa | nih.govresearchgate.netdntb.gov.uanih.govsemanticscholar.orgmdpi.com |

| Uridine Diphosphate-dependent Glycosyltransferases (UGTs) | Glycosylation of steroidal aglycones | Dioscorea zingiberensis | semanticscholar.org |

| Transcription Factors (e.g., WRKY, bHLH, AP2/ERF) | Regulation of biosynthetic gene expression | Dioscorea cirrhosa, Trigonella foenum-graecum | nih.govresearchgate.netdntb.gov.uanih.govmdpi.com |

Chemical Synthesis and Derivatization of Dehydrodiosgenin Analogues

Strategies for De Novo Synthesis

De novo synthesis refers to the construction of a complex molecule from simple, commercially available starting materials. While the total synthesis of a complex steroidal structure like dehydrodiosgenin is a formidable challenge, it offers the ultimate flexibility in molecular design, allowing for the introduction of functionalities not accessible through semi-synthetic routes.

The general approach to the de novo synthesis of steroidal systems involves the sequential construction of the polycyclic ring system. This can be achieved through a variety of strategies, including:

Intramolecular Cyclization Reactions: These reactions, such as the Diels-Alder reaction or various radical and cationic cyclizations, are powerful tools for the formation of the fused ring systems characteristic of steroids.

Annulation Strategies: The stepwise construction of rings onto a pre-existing core is another common approach. This allows for a modular synthesis where different fragments can be combined to generate a library of analogues.

Biomimetic Synthesis: Inspired by the biosynthetic pathways in nature, this strategy seeks to mimic the enzymatic cyclization of linear precursors, such as squalene, to form the steroidal skeleton. nih.gov

While specific de novo syntheses of dehydrodiosgenin are not extensively detailed in the provided search results, the principles of steroid synthesis are well-established. The synthesis of related compounds, such as dehydroepiandrosterone (B1670201) analogues, often involves multi-step sequences. mdpi.comnih.gov For instance, a common strategy involves the diazotization of a substituted aniline (B41778) to generate a substituted 1-azidobenzene, which is then reacted with propargyl alcohol. mdpi.com The final steps often involve oxidation to yield the desired steroidal analogue. mdpi.com

Semi-Synthesis from Diosgenin (B1670711) and Related Sapogenins

Given the natural abundance of diosgenin, semi-synthesis, which involves the chemical modification of this readily available starting material, is a more practical and widely employed approach for the preparation of dehydrodiosgenin and its analogues. himpharm.com Diosgenin itself is a crucial precursor for the semi-synthesis of various hormones and pharmaceuticals, including progesterone (B1679170) and corticosteroids. himpharm.com

Bromination and Dehydrobromination Approaches

A key transformation in the synthesis of dehydrodiosgenin from diosgenin involves the introduction of a double bond at the 7-position. This is typically achieved through a two-step sequence of bromination followed by dehydrobromination.

The selective bromination of the 7-position of a sapogenin like diosgenin can be challenging due to the reactivity of the spiro-ketal side chain. google.com However, it has been discovered that reacting sapogenins with N-bromosuccinimide in the presence of strong artificial light allows for selective bromination at the 7-position while minimizing side reactions at position 23. google.com The resulting 7-bromo derivatives can then be readily dehydrobrominated by refluxing with a tertiary amine to yield the corresponding Δ⁷-sapogenin derivative, such as 7-dehydro diosgenin acetate (B1210297). google.com

Table 1: Synthesis of 7-Dehydro Diosgenin Acetate

| Step | Reagents and Conditions | Product | Key Findings |

|---|---|---|---|

| Bromination | Diosgenin acetate, N-bromosuccinimide, inert organic solvent, artificial illumination | 7-bromo diosgenin acetate | Selective bromination at the 7-position is achieved under strong light, avoiding bromination at the 23-position. google.com |

This methodology has been successfully applied to produce both 7-dehydro diosgenin acetate and N-dehydro diosgenin benzoate. google.com The resulting 7-dehydro diosgenin acetate has a reported melting point of 195.5-198°C. google.com

Spiroacetal Ring Opening and Subsequent Modifications

The spiroacetal F-ring of diosgenin and its derivatives is a key functional group that can be chemically manipulated to generate a variety of novel analogues. nih.gov Opening of this ring leads to furostane derivatives, which can serve as intermediates for further modifications. nih.gov

One common method for opening the F-ring involves the use of sodium cyanoborohydride in the presence of an acid, such as acetic acid or propionic acid. google.com This reaction, when applied to 3β-acetoxy dehydrodiosgenin or 3β-acetoxy dihydrodiosgenin, yields the corresponding (22β, 25R)-3β-acetoxyfurost-26-ol. google.com The resulting C-26 hydroxyl group can then be oxidized using reagents like pyridinium (B92312) chlorochromate (PCC) to afford the C-26 aldehyde. google.com

From this aldehyde intermediate, a variety of heterocyclic derivatives can be synthesized. For example, reaction with acetylene (B1199291) derivatives in the presence of a base and an oxidizing agent like sodium hypochlorite (B82951) can lead to the formation of isoxazole (B147169) derivatives. google.com This approach has been used to synthesize isoxazole derivatives of dehydrodiosgenin. google.com

Table 2: Synthesis of Isoxazole Derivatives of Dehydrodiosgenin

| Starting Material | Key Transformation | Intermediate/Product | Reagents and Conditions | Reference |

|---|---|---|---|---|

| 3β-acetoxy dehydrodiosgenin | F-ring opening | (22β, 25R)-3β-acetoxyfurost-26-ol | NaBH₃CN, acetic acid | google.com |

| (22β, 25R)-3β-acetoxyfurost-26-ol | Oxidation | C-26-aldehyde-5,6-dehydro-diosgenin acetate | PCC, CH₂Cl₂ | google.com |

The synthesis of isoxazole derivatives is of particular interest due to the wide range of pharmacological activities associated with the isoxazole ring system. mdpi.comsarpublication.com

Hydrogenation Reactions

Hydrogenation is a fundamental chemical reaction that involves the addition of hydrogen across double or triple bonds, typically in the presence of a metal catalyst. mt.comnumberanalytics.comvapourtec.com In the context of dehydrodiosgenin chemistry, hydrogenation reactions can be used to selectively reduce specific double bonds within the molecule, leading to the formation of various saturated and partially saturated analogues.

For instance, the Δ⁵ double bond in diosgenin can be hydrogenated to produce dihydrodiosgenin. scielo.br This transformation is often carried out using catalysts such as palladium on carbon (Pd/C) or platinum oxide (Adam's catalyst). vapourtec.com The resulting dihydrodiosgenin can then be used as a starting material for the synthesis of other derivatives, including isoxazole analogues. google.com

The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for achieving the desired selectivity in hydrogenation reactions. mt.com For example, different catalysts can exhibit different selectivities for the reduction of various functional groups within a molecule. vapourtec.com

Advanced Synthetic Methodologies for Novel Analogues

One such approach is the use of molecular hybridization , which involves combining the structural features of dehydrodiosgenin with other pharmacologically active moieties. mdpi.com For example, the incorporation of a 1,2,3-triazole ring, known to enhance the antitumor activity of various compounds, into the dehydroepiandrosterone scaffold has been explored. mdpi.com This strategy could be similarly applied to the dehydrodiosgenin framework.

Green chemistry principles are also increasingly being applied to the synthesis of dehydrodiosgenin analogues. biointerfaceresearch.com This includes the use of ultrasound irradiation to accelerate reactions and reduce the need for harsh solvents, as well as the development of solvent-free "grindstone" techniques. biointerfaceresearch.com

Furthermore, the development of novel catalytic systems continues to expand the synthetic chemist's toolbox. google.comlabmanager.com For example, new transition metal-mediated coupling reactions and C-H activation strategies offer powerful methods for the functionalization of the dehydrodiosgenin skeleton at positions that were previously difficult to modify. google.com

The integration of computational methods, such as in silico drug design and molecular docking , can guide the synthesis of novel analogues by predicting their potential interactions with biological targets. biointerfaceresearch.com This rational design approach can help to prioritize synthetic targets and increase the efficiency of the drug discovery process.

Molecular and Cellular Mechanisms of Action

Modulation of Intracellular Signaling Pathways

Diosgenin (B1670711) exerts its effects by intervening in key cellular communication cascades that govern cell fate decisions such as proliferation, survival, and death.

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Diosgenin has been shown to be a potent inhibitor of this pathway. researchgate.nettandfonline.com It can block the activation of NF-κB, often stimulated by inflammatory signals like tumor necrosis factor-alpha (TNF-α). researchgate.netscielo.br This inhibition is achieved by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. tandfonline.com By keeping NF-κB inactive in the cytoplasm, diosgenin prevents its translocation to the nucleus, thereby downregulating the expression of NF-κB target genes, which include inflammatory cytokines and anti-apoptotic proteins. scielo.brspandidos-publications.com This mechanism has been observed in various cell types, including prostate cancer cells and microglial cells. scielo.brspandidos-publications.comdovepress.com

The MAPK family, comprising key kinases like ERK1/2, p38, and JNK, regulates a wide array of cellular processes, including proliferation, stress responses, and apoptosis. mdpi.comgenscript.com Diosgenin's interaction with the MAPK cascade is context-dependent. In several cancer models, diosgenin has been found to inhibit the phosphorylation, and thus the activation, of these kinases. For instance, it has been shown to downregulate the phosphorylation of ERK, JNK, and p38 in various cancer cell lines. scielo.brdovepress.com In osteosarcoma cells, diosgenin specifically decreased the levels of phosphorylated p38 (p-p38) without significantly affecting total p38, ERK1/2, or JNK1/2 levels, suggesting a targeted action. spandidos-publications.comnih.gov In other contexts, such as in hepatocellular carcinoma cells, diosgenin can induce apoptosis by promoting the sustained phosphorylation of JNK and p38. nih.gov This dual-action capability highlights the complexity of diosgenin's interaction with MAPK signaling.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. nih.govresearchgate.net Diosgenin is widely reported to be an inhibitor of this pathway. dovepress.comnih.govtandfonline.com It has been shown to suppress the phosphorylation of key components like Akt and mTOR in various cancer cells, including prostate, ovarian, and hepatocellular carcinoma. dovepress.comnih.govnih.gov In ovarian cancer cells, diosgenin treatment led to a downregulation in the expression of PI3K, Akt, mTOR, and GSK3. nih.gov Similarly, in prostate cancer cells, it inhibited the PI3K/Akt/mTOR signaling pathway, leading to suppressed cell growth. dovepress.comnih.gov This inhibition is a key mechanism through which diosgenin exerts its anti-proliferative and pro-apoptotic effects. nih.govresearchgate.net

The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) is crucial for regulating apoptosis, or programmed cell death. Diosgenin has been shown to shift this balance in favor of apoptosis. It decreases the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. nih.govnih.gov This alteration results in an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequently activates the caspase cascade. nih.govmdpi.com Studies have demonstrated that diosgenin treatment leads to the activation of key executioner caspases, such as caspase-3 and caspase-9, and the cleavage of poly-ADP-ribose polymerase (PARP), which are hallmark events of apoptosis. nih.govnih.govspandidos-publications.com This mechanism has been observed in various cancer cell lines, including hepatocellular carcinoma and prostate cancer. nih.govnih.gov

Diosgenin's molecular influence extends to several other critical cellular pathways:

c-Met Pathway: The hepatocyte growth factor (HGF)/c-Met signaling pathway is implicated in cancer cell invasion and metastasis. researchgate.netscirp.orgacs.org Diosgenin has been found to inhibit HGF-induced cell scattering and invasion in prostate cancer cells by down-regulating phosphorylated Akt and mTOR, which are downstream of c-Met activation. nih.govnih.gov

Ubiquitin-Proteasome Pathway: This pathway is responsible for the degradation of most intracellular proteins, including those regulating the cell cycle and tumor suppression. nih.gov Diosgenin has been shown to induce the degradation of the oncoprotein UHRF1 through this pathway by disrupting its interaction with the deubiquitinase USP7 in prostate cancer cells. researchgate.netnih.gov This leads to cell cycle arrest and senescence. researchgate.net

Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is crucial for development and is often aberrantly activated in cancers. brieflands.com Diosgenin can inhibit this pathway. scielo.br In osteosarcoma cells, it suppresses the expression of β-catenin, Runx2, and cyclinD1. nih.govnih.gov This inhibition can promote the degradation of β-catenin, thereby suppressing the proliferation of cancer cells. nih.govbrieflands.com

S-phase kinase-associated protein 2 (Skp2) Inhibition: Skp2 is an oncoprotein that promotes the degradation of tumor suppressor proteins. dntb.gov.uanih.gov Diosgenin has been identified as a potential inhibitor of Skp2 in breast cancer cells. scielo.brdntb.gov.ua It reduces the expression of Skp2, leading to decreased cell viability, reduced motility, and the induction of apoptosis. dntb.gov.uanih.govresearchgate.netnih.gov

B-cell lymphoma 2 (Bcl-2)/Bcl-2-associated X protein (Bax) Ratio and Caspase Activation

Interactions with Specific Molecular Targets

Beyond pathway modulation, research has begun to identify direct molecular targets of diosgenin. Molecular docking and experimental studies have shown that diosgenin can bind directly to several proteins.

UHRF1: In prostate cancer, diosgenin has been shown to directly bind to UHRF1, promoting its degradation via the ubiquitin-proteasome pathway. researchgate.netnih.gov

RORα and RORγ: Diosgenin has been identified as a direct ligand and inverse agonist for the retinoic acid receptor-related orphan receptors α (RORα) and γ (RORγ). nih.govnih.gov These nuclear receptors are key transcription factors in the differentiation of T helper 17 (Th17) cells, which are involved in inflammatory diseases. nih.govnih.gov

Other Potential Targets: Molecular docking studies have predicted that diosgenin can bind with strong affinity to various other protein receptors, including SRC, EGFR, FGFR1, and VEGFR, suggesting a broad range of potential interactions that may contribute to its biological activities. frontiersin.orgresearchgate.net

Data Tables

Table 1: Summary of Diosgenin's Effect on Signaling Pathways

| Pathway | Key Protein(s) Modulated | Observed Effect of Diosgenin | Cell/System Studied | Citations |

|---|---|---|---|---|

| NF-κB | p65, IκBα | Inhibition of p65 nuclear translocation, stabilization of IκBα | Various cancer cells, microglial cells | tandfonline.comscielo.brspandidos-publications.comdovepress.com |

| MAPK | p-p38, p-JNK, p-ERK | Inhibition or sustained activation (context-dependent) | Osteosarcoma, hepatocellular carcinoma | scielo.brspandidos-publications.comnih.gov |

| PI3K/Akt/mTOR | p-Akt, p-mTOR | Inhibition of phosphorylation | Prostate, ovarian, hepatocellular carcinoma cells | dovepress.comnih.govnih.govnih.gov |

| Wnt/β-catenin | β-catenin, Runx2 | Inhibition of expression | Osteosarcoma cells, colorectal cancer cells | scielo.brbrieflands.comnih.gov |

| c-Met | p-Akt, Mdm2, Vimentin | Inhibition of HGF-induced activation | Prostate cancer cells | nih.govacs.orgnih.gov |

Table 2: Diosgenin's Role in Apoptosis Regulation

| Apoptotic Component | Observed Effect of Diosgenin | Cell/System Studied | Citations |

|---|---|---|---|

| Bcl-2 | Downregulation | Hepatocellular carcinoma, prostate cancer cells | nih.govnih.gov |

| Bax | Upregulation | Hepatocellular carcinoma, prostate cancer cells | nih.govnih.gov |

| Bax/Bcl-2 Ratio | Increased | Hepatocellular carcinoma cells | nih.gov |

| Caspase-3 | Activation/Cleavage | Hepatocellular carcinoma, prostate cancer cells | nih.govnih.govresearchgate.net |

| Caspase-8 | Activation | Hepatocellular carcinoma cells | nih.gov |

| Caspase-9 | Activation | Hepatocellular carcinoma cells, ovarian cancer cells | nih.govspandidos-publications.com |

| PARP | Cleavage | Hepatocellular carcinoma cells | nih.gov |

Table 3: Identified Molecular Targets of Diosgenin

| Direct Target | Type of Interaction | Consequence of Interaction | Cell/System Studied | Citations |

|---|---|---|---|---|

| UHRF1 | Direct binding | Protein degradation | Prostate cancer cells | researchgate.netnih.gov |

| RORα / RORγ | Direct ligand, inverse agonist | Transcriptional repression of target genes (e.g., IL-17A) | Jurkat T cells, HepG2 cells | nih.govnih.gov |

| Skp2 | Inhibition of expression | Induction of apoptosis, reduced cell motility | Breast cancer cells | scielo.brdntb.gov.uanih.gov |

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in nociception and the sensation of heat and pain. nih.govnih.gov Antagonism of this receptor is a significant area of research for developing new analgesic agents. nih.govnih.govalzecurepharma.se

Research has demonstrated that diosgenin, the precursor to dehydrodiosgenin, exerts analgesic effects by directly antagonizing the TRPV1 receptor. nih.govnih.gov In vitro studies using mouse dorsal root ganglion (DRG) cells and Chinese hamster ovary (CHO) cells expressing human TRPV1 showed that diosgenin pretreatment significantly inhibited the intracellular calcium influx induced by capsaicin, a known TRPV1 agonist. nih.gov This inhibition was dose-dependent, confirming a direct antagonistic effect on the TRPV1 channel. nih.gov While direct studies on dehydrodiosgenin's TRPV1 antagonism are limited, its structural similarity to diosgenin suggests it may possess similar properties. The modification of the hydroxyl group at the C3 position to a ketone in dehydrodiosgenin could influence its binding affinity and antagonistic potential at the TRPV1 receptor. frontiersin.org

Bcl-2 Inhibition

The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). nih.govnih.govresearchgate.net The balance between these opposing factions determines cell fate, and inhibition of anti-apoptotic Bcl-2 proteins is a key strategy in cancer therapy to promote cell death. nih.gov

Studies have indicated that diosgenin and its derivatives can modulate the activity of the Bcl-2 family. Diosgenin has been shown to induce apoptosis in various cancer cells, a mechanism that is partly attributed to the downregulation of the anti-apoptotic Bcl-2 protein. nih.govnih.gov This inhibition of Bcl-2 disrupts the sequestration of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and the activation of the caspase cascade. Research on dehydrodiosgenin has shown its ability to induce apoptosis through the mitochondrial pathway, which is intrinsically regulated by the Bcl-2 family of proteins. This suggests that dehydrodiosgenin likely influences the function of Bcl-2 family members, contributing to its pro-apoptotic effects.

Cellular Processes Affected

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells, and its induction is a primary goal of many anti-cancer therapies. haematologica.orgresearchgate.netufrn.br Dehydrodiosgenin has been shown to be a potent inducer of apoptosis in various cancer cell lines. nih.gov

The pro-apoptotic activity of dehydrodiosgenin is executed through the mitochondrial or intrinsic pathway. alzecurepharma.se This involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of effector caspases, such as caspase-3 and -7, which carry out the controlled dismantling of the cell. haematologica.orgufrn.br Research has demonstrated the efficacy of dehydrodiosgenin and its precursor, diosgenin, in triggering apoptosis across a range of cancer types.

Table 1: Apoptotic Effects of Diosgenin and Dehydrodiosgenin in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Key Findings | Reference |

|---|---|---|---|---|

| Dehydrodiosgenin | HepG2 | Hepatocellular Carcinoma | Induced apoptosis via the mitochondrial pathway. | alzecurepharma.se |

| (25r)-Spirost-4-en-3-one | - | Cancer Cells | Induces apoptosis. | nih.gov |

| Diosgenin | HepG2 | Hepatocellular Carcinoma | Induced apoptosis through ROS generation and a mitochondria/caspase-3-dependent pathway. | nih.gov |

| Diosgenin | HT-29 | Human Colon Cancer | Induced apoptosis in a dose-dependent manner. | |

| Diosgenin | PC-3 | Human Prostate Cancer | Inhibited proliferation and induced apoptosis. | |

| Diosgenin | MCF-7 | Breast Cancer | Inhibited proliferation and induced apoptosis. | nih.gov |

| Diosgenin | Nthy-ori 3-1 | Thyroid Cells | Promoted apoptosis by inhibiting IGF-1R phosphorylation. |

Autophagy Modulation

Autophagy is a cellular catabolic process involving the degradation of cellular components via lysosomes, playing a dual role in both cell survival and cell death. nih.gov Its modulation by therapeutic agents is a complex area of study.

Diosgenin has been shown to induce autophagy in several cancer cell lines. nih.gov In human prostate cancer cells (DU145), diosgenin was found to activate autophagy, which was associated with the inhibition of the PI3K/Akt/mTOR signaling pathway. nih.gov The mTOR pathway is a central negative regulator of autophagy, and its inhibition leads to the initiation of the autophagic process. Furthermore, in chronic myeloid leukemia cells, diosgenin-induced autophagy was linked to the generation of reactive oxygen species (ROS) and the inhibition of the mTOR pathway. While direct studies on dehydrodiosgenin are less common, its structural relationship to diosgenin suggests it may also modulate autophagy through similar mechanisms, potentially influencing the PI3K/Akt/mTOR pathway.

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. The inhibition of angiogenesis is therefore a key strategy in cancer treatment.

Dehydrodiosgenin and its precursor, diosgenin, have demonstrated anti-angiogenic properties. nih.govalzecurepharma.se Studies on diosgenin using a zebrafish embryo model have shown that it can effectively hinder the development of inter-segmental vessels (ISV) and suppress the expression of Vascular Endothelial Growth Factor A (VEGF-A), a key regulator of angiogenesis. This suggests that the anti-angiogenic effects are mediated, at least in part, by the downregulation of crucial pro-angiogenic factors. The ability of dehydrodiosgenin to inhibit angiogenesis points to its potential to restrict tumor growth by limiting its blood supply. alzecurepharma.se

Preclinical Research Methodologies and Findings

In Vitro Studies

The biological activities of diosgenin (B1670711) and its derivatives, including dehydrodiosgenin, have been investigated across a diverse range of human and animal cell lines. In the realm of oncology, researchers have frequently utilized various cancer cell lines to evaluate the compound's potential. These include melanoma (A375), lung carcinoma (A549), hepatocellular carcinoma (HepG2, SMMC-7721, HCC), chronic myelogenous leukemia (K562), breast cancer (MCF-7, MDA-MB-231, Mad-MB468, Hs578T), colon cancer (HCT-116), ovarian cancer (OVCAR-3, SKOV-3), cervical cancer (HeLa, Hala), and prostate cancer (LNCaP, DU145, PC3). mdpi.comfrontiersin.orgresearchgate.netnih.govmdpi.comnih.govnih.govspandidos-publications.comresearchgate.net Non-cancerous cell lines, such as human liver cells (L02) and non-neoplastic prostate cells (PNT1A), have also been employed as controls to assess selectivity. mdpi.comresearchgate.net

For neuroprotective studies, neuronal cell models like PC12 and NT2N have been instrumental. nih.govresearchgate.net The anti-inflammatory properties have often been explored using microglial cells (BV2) and macrophage-like cells (RAW 264.7). researchgate.net Additionally, Dorsal Root Ganglion (DRG) cells and Chinese Hamster Ovary (CHO) cells have been used in pain research to investigate the compound's effects on neuronal signaling. nih.gov

Table 1: Cell Lines Used in In Vitro Research of Diosgenin and its Derivatives

| Category | Cell Line | Cell Type | Research Focus |

|---|---|---|---|

| Cancer | A375 | Human Melanoma | Anticancer |

| A549 | Human Lung Carcinoma | Anticancer | |

| HepG2 | Human Hepatocellular Carcinoma | Anticancer | |

| K562 | Human Chronic Myelogenous Leukemia | Anticancer | |

| MCF-7 | Human Breast Adenocarcinoma | Anticancer | |

| MDA-MB-231 | Human Breast Adenocarcinoma | Anticancer | |

| HCT-116 | Human Colon Carcinoma | Anticancer | |

| OVCAR-3 | Human Ovarian Adenocarcinoma | Anticancer | |

| SKOV-3 | Human Ovarian Adenocarcinoma | Anticancer | |

| HBL-52 | Not specified in provided context | Not specified | |

| Neuronal | PC12 | Rat Pheochromocytoma | Neuroprotection |

| NT2N | Human Teratocarcinoma-derived Neuronal Cells | Neuroprotection | |

| Inflammation | BV2 | Mouse Microglia | Anti-inflammatory |

| Pain | Dorsal Root Ganglion (DRG) | Primary Sensory Neurons | Neuropathic Pain |

| Chinese Hamster Ovary (CHO) | Ovary Epithelial Cells | Nociception |

In vitro assessments have revealed a spectrum of cellular activities for diosgenin and its derivatives, highlighting their therapeutic potential.

Anticancer Activity: A significant body of research has focused on the anticancer properties of these compounds. Studies have consistently demonstrated their ability to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner. mdpi.comfrontiersin.org For instance, 1-Dehydrodiosgenone, a derivative, exhibited potent cytotoxic effects against Hala, A549, and Mad-MB468 cancer cells, with IC50 values of 6.59 µM, 5.43 µM, and 4.81 µM, respectively. mdpi.com Diosgenin has also been shown to induce apoptosis (programmed cell death) and cell cycle arrest in numerous cancer cell lines, including those of the breast, colon, and prostate. nih.govresearchgate.net Furthermore, it can suppress the migration and invasion of cancer cells, which are crucial steps in metastasis. frontiersin.orgnih.gov

Anti-inflammatory Activity: The anti-inflammatory effects of diosgenin are well-documented. It has been shown to inhibit the production of pro-inflammatory mediators in various cell types. researchgate.net For example, in LPS-stimulated microglial BV2 cells, an arginine-diosgenin derivative (Arg-DG) was found to inhibit the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines like interleukin-6 (IL-6), IL-1β, and tumor necrosis factor-alpha (TNF-α). researchgate.net Similar inhibitory effects on pro-inflammatory cytokine production have been observed in other cell models. scispace.com

Neuroprotective Activity: The neuroprotective potential of diosgenin and its analogs has been explored in cell culture models of neuronal damage and aging. Dioscin (B1662501), a glycoside of diosgenin, was found to increase cell viability and protect PC12 cells from oxidative stress-induced damage. nih.govresearchgate.net It achieves this by reducing reactive oxygen species (ROS) and lactate (B86563) dehydrogenase (LDH) levels. nih.govresearchgate.net Diosgenin has also been shown to protect dopaminergic neurons from inflammation-induced damage. researchgate.net

Antibacterial Activity: The antibacterial properties of diosgenin have also been investigated. It has demonstrated inhibitory effects against certain pathogenic bacteria. One study highlighted its dose-dependent antibacterial activity against Porphyromonas gingivalis and Prevotella intermedia, two key pathogens in periodontal disease, affecting both planktonic bacteria and biofilms. nih.govnih.gov However, its efficacy against other microbes, such as Candida species and various Gram-positive and Gram-negative bacteria, has been reported as weak to non-existent in some studies. gsconlinepress.comd-nb.info

Table 2: Summary of Cellular Activities of Diosgenin and its Derivatives

| Activity | Cell Models | Key Findings |

|---|---|---|

| Anticancer | A549, HepG2, MCF-7, DU145, etc. | Inhibition of proliferation, induction of apoptosis, cell cycle arrest, suppression of migration and invasion. mdpi.comfrontiersin.orgnih.govresearchgate.net |

| Anti-inflammatory | BV2, RAW 264.7 | Inhibition of pro-inflammatory mediators (NO, iNOS, COX-2) and cytokines (TNF-α, IL-1β, IL-6). researchgate.netscispace.com |

| Neuroprotective | PC12, primary neurons | Protection against oxidative stress, reduction of ROS, preservation of neuronal viability. nih.govresearchgate.net |

| Antibacterial | P. gingivalis, P. intermedia | Inhibition of bacterial growth and biofilm formation. nih.govnih.gov |

Mechanistic studies at the cellular level have begun to unravel the complex signaling pathways through which diosgenin and its derivatives exert their effects.

In the context of cancer, these compounds modulate multiple critical signaling pathways. A frequently implicated pathway is the PI3K/Akt/mTOR signaling cascade, which is crucial for cell survival and proliferation. Diosgenin has been shown to inhibit the phosphorylation of PI3K, Akt, and mTOR, thereby promoting apoptosis and autophagy in cancer cells. spandidos-publications.com It can also influence the p53 signaling pathway and regulate the expression of proteins involved in apoptosis, such as the Bcl-2 family (e.g., downregulating Bcl-2 and upregulating Bax) and caspases (e.g., activating caspase-3 and caspase-9). mdpi.comspandidos-publications.comscielo.br Furthermore, diosgenin has been reported to affect the NF-κB and STAT3 signaling pathways, which are involved in inflammation, cell proliferation, and angiogenesis. informaticsjournals.co.insci-hub.se

The anti-inflammatory actions of diosgenin are largely attributed to its ability to inhibit the NF-κB signaling pathway. researchgate.netscispace.com By suppressing NF-κB activation, it downregulates the expression of numerous downstream inflammatory genes, including those for pro-inflammatory cytokines and enzymes like iNOS and COX-2. researchgate.net The p38 MAPK and JNK signaling pathways are also key targets in mediating its anti-inflammatory and neuroprotective effects. researchgate.netscispace.com

In neuroprotection, diosgenin has been shown to modulate pathways related to oxidative stress, such as the Nrf2/ARE signaling pathway. nih.gov It can also influence the estrogen receptor signaling pathway, contributing to its protective effects in myocardial cells. researchgate.net

Assessment of Cellular Activities (e.g., anti-inflammatory, neuroprotective, anticancer, antibacterial)

In Vivo Animal Models

Preclinical in vivo research has predominantly utilized rodent models, primarily mice and rats, to validate the therapeutic potential of diosgenin observed in cell culture studies. frontiersin.orgnih.govresearchgate.netresearchgate.net These models allow for the investigation of the compound's effects in a complex physiological system, providing insights into its efficacy and potential mechanisms of action in various disease states. Both male and female rodents of different strains, such as Sprague-Dawley and Wistar rats, and C57BL/6 and Swiss albino mice, have been used depending on the specific research question. nih.govresearchgate.netinformaticsjournals.co.in

Neurodegenerative Disease Models: The neuroprotective effects of diosgenin have been evaluated in several rodent models of neurodegenerative diseases. In a D-galactose-induced aging rat model, dioscin, a diosgenin glycoside, was shown to improve spatial learning and memory. nih.gov It also demonstrated the ability to reduce oxidative stress and inflammation in the brain. nih.gov In a mouse model of Alzheimer's disease (5XFAD mice), diosgenin administration promoted axonal regeneration and restored memory function. researchgate.net Furthermore, in a lipopolysaccharide (LPS)-induced rat model of Parkinson's disease, diosgenin was found to alleviate motor impairments and reduce inflammation and oxidative stress in the brain. informaticsjournals.co.in A derivative of diosgenin, ML5, also showed protective effects in an MPTP-induced mouse model of Parkinson's disease by regulating mitochondrial function. nih.gov

Neuropathic Pain Models: The analgesic effects of diosgenin have been investigated in rodent models of neuropathic pain. In a chronic constriction injury (CCI) model in rats, diosgenin was found to attenuate mechanical allodynia and thermal hyperalgesia. scispace.com It achieved this by suppressing the production of pro-inflammatory cytokines and reducing oxidative stress in the spinal cord. scispace.com Similarly, in a streptozotocin (B1681764) (STZ)-induced diabetic rat model, diosgenin was shown to reverse nociceptive thresholds and reduce pain scores, an effect linked to the attenuation of oxidative stress and inflammation. researchgate.net Studies in a mouse model of neuropathic pain also suggest that diosgenin exerts its analgesic effects by antagonizing the TRPV1 receptor and suppressing inflammation in the dorsal root ganglion. nih.gov

Cancer Xenograft Models: To assess the in vivo anticancer activity of diosgenin, cancer xenograft models are commonly used. In these models, human cancer cells are implanted into immunocompromised mice, which then develop tumors. Treatment with diosgenin, either alone or in combination with other agents, has been shown to inhibit tumor growth. informaticsjournals.co.inscielo.br For example, in a mouse xenograft model using squamous cell carcinoma, the combination of diosgenin and thymoquinone (B1682898) significantly inhibited tumor growth and induced apoptosis. scielo.brscielo.br Another study using a xenograft tumor model demonstrated that diosgenin effectively reduced tumor size without causing significant adverse side effects. sci-hub.se

Evaluation of Biological Effects (e.g., anti-inflammatory, neuroprotective, analgesic, antitumor)

Preclinical research has identified "Diosgenin, dehydro" (commonly referred to as 7-Dehydrodiosgenin or 7DH) as a compound of interest, primarily through its identification in plant extracts that exhibit a range of biological activities. While research on the isolated compound is limited, studies on extracts and mixtures containing dehydrodiosgenin provide preliminary insights into its potential pharmacological effects.

Anti-inflammatory and Neuroprotective Effects

A notable study on Passiflora coriacea Juss. investigated the effects of various fractions of the plant extract in mouse models. A specific mixture identified as T2.1, composed of the terpenes fitone, 7-dehydrodiosgenin, and tremulone, demonstrated significant anti-inflammatory and neuroprotective properties. mdpi.comnih.govdntb.gov.uamdpi.comresearchgate.net

In a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced auricular edema model in mice, this terpene mixture produced a high percentage of edema inhibition (88.3%), indicating potent anti-inflammatory activity. dntb.gov.uaresearchgate.net Furthermore, the same mixture was evaluated for its neuroprotective capacity using a lipopolysaccharide (LPS)-induced neuroinflammation model and tested with the Morris water maze. The results showed a significant neuroprotective effect, with mice treated with the mixture exhibiting a lower latency time (22.9 seconds) to find the platform. dntb.gov.uaresearchgate.net

Mechanistically, the protective action of this terpene mixture, including 7-dehydrodiosgenin, was linked to immunomodulatory and antioxidant effects. The mixture was found to regulate the concentration of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and the antioxidant enzyme catalase (CAT), while also affecting nitric oxide (NO) levels. mdpi.comnih.govdntb.gov.uamdpi.comresearchgate.net Another report corroborates the neuroprotective potential of 7DH, stating it exerts a neuroprotective effect by mitigating damage caused by LPS, a known inducer of neuroinflammation. researchgate.net

Antitumor and Cytotoxic Effects

The potential of dehydrodiosgenin as a cytotoxic agent has been reported. mdpi.com In a study evaluating the phytochemicals from Bursera fagaroides, an extract containing dehydrodiosgenin was tested against various cancer cell lines. mdpi.com The leaf extract demonstrated cytotoxicity against the PC3 (prostate cancer) cell line. mdpi.com However, the study attributed this activity primarily to the presence of other compounds, specifically lignans (B1203133) like yatein (B1682354) and acetyl podophyllotoxin, found within the same extract. mdpi.com Therefore, while dehydrodiosgenin was present, its direct contribution to the observed antitumor effect in this context is not definitively established.

Other Biological Activities

In addition to the above, 7-dehydrodiosgenin has been identified as a constituent in plant extracts with reported antibacterial and antifungal properties. mdpi.comnih.govscispace.commdpi.commdpi.com It has also been associated with antioxidant activity in some studies. mdpi.comnih.govscispace.com There is currently insufficient evidence from the reviewed preclinical studies to associate dehydrodiosgenin with direct analgesic effects.

Interactive Data Table: Biological Effects of Dehydrodiosgenin-Containing Fractions

| Biological Effect | Model/Assay | Key Findings | Source(s) |

| Anti-inflammatory | TPA-induced auricular edema in mice | A mixture containing 7-dehydrodiosgenin, fitone, and tremulone showed 88.3% edema inhibition. | dntb.gov.ua, researchgate.net |

| Neuroprotective | Morris water maze (LPS-induced neuroinflammation) | The terpene mixture resulted in a reduced latency time (22.9 s). Attributed to immunomodulatory (TNF-α regulation) and antioxidant effects. | researchgate.net, mdpi.com, nih.gov, dntb.gov.ua, researchgate.net |

| Antitumor (Cytotoxic) | In vitro cell line testing (PC3, HeLa) | An extract containing dehydrodiosgenin was cytotoxic, but the effect was mainly attributed to other co-occurring lignans. | mdpi.com |

| Antimicrobial | General reports | Identified in extracts with antibacterial and antifungal activity. | nih.gov, scispace.com, mdpi.com, mdpi.com, mdpi.com |

| Antioxidant | General reports | Identified in extracts with antioxidant properties. | nih.gov, scispace.com, mdpi.com |

Structure Activity Relationship Sar Studies

Correlating Structural Features with Biological Activity

Research into dehydrodiosgenin and its analogues has revealed important correlations between their structural features and their anti-tumor, antifungal, and anticancer activities. The core structure of dehydrodiosgenin, a spirostan (B1235563) steroidal sapogenin, provides a versatile backbone for chemical modifications aimed at enhancing therapeutic potential.

Anti-tumor and Anticancer Activity:

The introduction of unsaturation in the A or B ring of the diosgenin (B1670711) skeleton, creating dehydrodiosgenin, has been noted as a significant factor influencing its cytotoxicity against cancer cells. Specifically, 1-dehydrodiosgenone has demonstrated significant inhibitory effects on various tumor cell lines. mdpi.com Studies have shown that modifications at the C-3 position of the diosgenin A ring are critical. For instance, the synthesis of diosgenin hydroxamic acids and quaternary phosphonium (B103445) salts by modifying the C-3 position was aimed at increasing hydrophilicity and, consequently, antitumor activity. nih.gov

The anticancer activity of diosgenin derivatives is often linked to their ability to induce apoptosis. mdpi.comnih.gov The structural features that promote this activity include the presence of specific heterocyclic rings or acid esters, which can enhance interactions with biological targets like the Bcl-2 protein. nih.govnih.gov For example, diosgenin derivatives with a triazole bromide modification have shown good anti-tumor activity in vitro, with potency increasing with the size of the hydrophobic group attached. nih.gov Conversely, the removal of the F-ring in some diosgenin derivatives to create aliphatic or aromatic esters resulted in a loss of anti-tumor activity. nih.gov This highlights the importance of the spiroketal side chain for its cytotoxic effects.

One study identified 1-Dehydrodiosgenone as having significant inhibitory effects on Hala, A549, and Mad-MB468 tumor cell lines, with IC50 values of 6.59 μM, 5.43 μM, and 4.81 μM, respectively. mdpi.com Another study on diosgenin-7-ketoxime derivatives found that analogues with a long-chain fatty acid or ester exhibited anti-cancer activity, with one compound showing potent anti-proliferative effects against DU145 prostate cancer cells. mdpi.com

Antifungal Activity:

The antifungal properties of dehydrodiosgenin derivatives have also been explored. The introduction of an isoxazole (B147169) ring to diosgenin acetate (B1210297), derived from dehydro-diosgenin, has been shown to yield compounds with significant antifungal activity against plant pathogenic fungi like Alternaria alternata. mdpi.com The modification of the diosgenin scaffold, for example by introducing moieties like 1,2,4-triazole, can enhance antifungal efficacy. ekb.eg The structure-activity relationship in this context often points to the importance of the introduced heterocyclic system and its substituents in interacting with fungal-specific targets, such as enzymes involved in ergosterol (B1671047) synthesis. ekb.eg

| Compound/Derivative Class | Structural Modification | Biological Activity | Key Findings | Reference |

|---|---|---|---|---|

| 1-Dehydrodiosgenone | Ketone at C-1 and double bond in A-ring | Anticancer | Significant inhibition of Hala, A549, and Mad-MB468 cell lines. | mdpi.com |

| Diosgenin Triazole Bromides | Addition of triazole bromide moiety | Anti-tumor | Activity increases with larger hydrophobic groups. | nih.gov |

| Diosgenin Acetate-Isoxazole | Derived from 5,6 dehydro-diosgenin with an isoxazole ring | Antifungal | Active against Alternaria alternata. | mdpi.com |

| Diosgenin-7-ketoxime derivatives | Long-chain fatty acid/ester at C-7 | Anticancer | Potent against DU145 prostate cancer cells. | mdpi.com |

| Diosgenin derivatives without F-ring | Removal of the spiroketal F-ring | Anti-tumor | Loss of in vitro anti-tumor activity. | nih.gov |

Identification of Pharmacophoric Points and Active Moieties

A pharmacophore is an abstract representation of the molecular features essential for a drug's interaction with its biological target. nih.gov Identifying these pharmacophoric points in dehydrodiosgenin derivatives is key to designing more potent and selective compounds. The essential features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers. researchgate.netresearchgate.net

For dehydrodiosgenin and its analogues, the key pharmacophoric features contributing to their biological activities can be inferred from SAR studies:

The Steroid Nucleus: The rigid four-ring steroid core serves as the primary scaffold, correctly orienting the functional groups for interaction with target proteins. Its hydrophobic nature is a crucial feature. nih.gov

The Spiroketal Moiety (F-ring): The intact spiroketal side chain is often essential for anticancer activity, suggesting it is a key pharmacophoric element. nih.gov Its removal leads to a loss of potency.

C-3 Position: Modifications at this position, such as the introduction of hydrophilic groups like hydroxamic acids or charged groups like quaternary phosphonium salts, can modulate activity, likely by altering solubility and interactions with the target site. nih.gov

A/B Ring Unsaturation: The presence of double bonds in the A or B rings, as seen in dehydrodiosgenin, is a critical feature for enhanced anticancer activity compared to the saturated parent compound, diosgenin. mdpi.com

Heterocyclic Additions: The introduction of nitrogen-containing heterocycles, such as triazoles or piperazine, often acts as a potent pharmacophore, enhancing antifungal or anticancer activities by potentially forming key hydrogen bonds or other interactions with the target protein. nih.govekb.egplos.org For instance, in Bcl-2 inhibitors derived from diosgenin, stronger hydrogen bonding and dipole-dipole interactions from heterocyclic modifications correlate with better activity. nih.gov

Computational Approaches in SAR (e.g., Molecular Docking, In Silico Studies)

Computational methods are invaluable tools in modern drug discovery and play a significant role in the SAR analysis of dehydrodiosgenin derivatives. These approaches allow for the prediction of binding affinities, pharmacokinetic properties, and the visualization of drug-receptor interactions at an atomic level.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eurekaselect.com For dehydrodiosgenin, docking studies have been instrumental in understanding its anticancer mechanisms. For example, 7-dehydrodiosgenin has been identified as a phytosterol derivative with potential as an anti-breast cancer agent through molecular docking studies against targets like the estrogen receptor alpha (ERα), progesterone (B1679170) receptor (PR), and epidermal growth factor receptor (EGFR). mdpi.com These studies help to visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein.

In one study, the binding interactions of 7-dehydrodiosgenin with breast cancer target proteins were investigated, suggesting it could be a promising candidate for breast cancer therapy. mdpi.com Docking studies of diosgenin derivatives have also been performed against other cancer-related targets like cyclin-dependent kinases (CDK2, CDK4, CDK6) and Akt, revealing strong binding affinities that support their potential as therapeutic agents. mdpi.comeurekaselect.com

In Silico Studies (ADMET Prediction):

In silico studies extend beyond docking to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions are crucial for filtering out compounds with unfavorable pharmacokinetic profiles early in the drug discovery process. For phytosterols (B1254722) like 7-dehydrodiosgenin, in silico ADMET analyses have predicted them to be non-toxic, non-carcinogenic, and non-mutagenic. mdpi.com Such studies assess properties like oral bioavailability, adherence to established rules for drug-likeness (e.g., Lipinski's Rule of Five), and potential for toxicity, providing a comprehensive virtual assessment before costly synthesis and biological testing are undertaken.

| Compound | Computational Method | Target Protein(s) | Key Findings | Reference |

|---|---|---|---|---|

| 7-Dehydrodiosgenin | Molecular Docking | Breast Cancer Targets (ERα, PR, EGFR) | Identified as a promising candidate against breast cancer based on binding interactions. | mdpi.com |

| 7-Dehydrodiosgenin | In Silico ADMET Prediction | General Toxicity/Carcinogenicity | Predicted to be non-toxic, non-carcinogenic, and non-mutagenic. | mdpi.com |

| Diosgenin Nanoparticles | Molecular Docking & Molecular Dynamics | CDK2, CDK4, CDK6, Akt | Showed stronger binding affinity compared to tamoxifen; diosgenin effectively binds and maintains stability. | mdpi.comeurekaselect.com |

| Diosgenin Hydroxamic Acids | Molecular Docking | EGFR | Docking models showed interactions within the EGFR binding site. | nih.gov |

Chromatographic Techniques

Chromatographic methods are fundamental to the separation and quantification of dehydrodiosgenin from complex mixtures, such as plant extracts. Techniques including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are prominently utilized.

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hyphenated technique is well-suited for the analysis of volatile or derivatized non-volatile compounds. GC-MS has been successfully employed to identify 7-dehydrodiosgenin in various plant extracts. In one study, the chemical composition of an ethanolic seed extract of Lagerstroemia speciosa was analyzed using an Agilent GC-MS system, which identified 7-dehydrodiosgenin among other phytosterols. The analysis typically involves a temperature-programmed oven to ensure the separation of compounds based on their boiling points and interactions with the column's stationary phase. For instance, a common setup uses a column like the HP-5MS with helium as the carrier gas, where the temperature is gradually increased to elute the compounds, which are then identified by their mass spectra nih.gov. Similarly, GC-MS analysis of extracts from Albizia adianthifolia and Pterocarpus angolensis also confirmed the presence of 7-dehydrodiosgenin nih.gov. The mass spectrometer provides critical data on the mass-to-charge ratio of the compound and its fragmentation pattern, which serves as a molecular fingerprint for identification nih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the quantification of steroidal saponins (B1172615) and their aglycones like diosgenin, and its principles are directly applicable to dehydrodiosgenin. Since many saponins, including dehydrodiosgenin, lack a strong chromophore for UV detection, analysis is often performed at low wavelengths, typically around 203-210 nm nih.govmdpi.comgoogle.com. Reversed-phase columns, such as C18, are most commonly used for separation mdpi.commdpi.com. The mobile phase often consists of a mixture of acetonitrile (B52724) and water in varying ratios, delivered in either an isocratic or gradient elution mode to achieve optimal separation mdpi.comgoogle.com. The retention time of the compound under specific conditions is used for identification, while the peak area is proportional to its concentration google.comphytojournal.com.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a rapid, cost-effective, and high-throughput method for the qualitative and quantitative analysis of phytochemicals. For the analysis of diosgenin and related compounds, HPTLC is often performed on silica (B1680970) gel 60 F254 plates scispace.comresearchgate.net. A suitable mobile phase, such as a mixture of toluene, ethyl acetate, and formic acid, is chosen to achieve good separation scispace.comrsc.org. After development, the plate is derivatized with a spraying reagent, like anisaldehyde-sulfuric acid, and heated to visualize the spots aijr.org. Densitometric scanning is then performed at a specific wavelength to quantify the compound based on the intensity of the spot scispace.comrsc.org. The retention factor (Rf) value is used for identification by comparing it to a standard aijr.orgresearchgate.net.

Table 1: Exemplary Chromatographic Conditions for the Analysis of Dehydrodiosgenin and Related Steroids

| Technique | Column/Stationary Phase | Mobile Phase/Eluent | Detection | Reference |

|---|---|---|---|---|

| GC-MS | HP-5MS (5% phenyl methyl siloxane) | Helium (carrier gas) | Mass Spectrometry (MS) | nih.gov |

| HPLC | Reversed-phase C18 | Acetonitrile:Water (90:10, v/v) | UV at 203 nm | google.commdpi.com |

| HPLC | Reversed-phase C18 | Acetonitrile:Water (gradient) | UV at 210 nm | nih.gov |

| HPTLC | Silica gel 60 F254 | Toluene:Ethyl Acetate:Formic Acid (6:5:1, v/v/v) | Densitometry at 366 nm (post-derivatization) | rsc.org |

| HPTLC | Silica gel 60 F254 | n-Hexane:Ethyl Acetate (7:2, v/v) | Densitometry at 440 nm (post-derivatization) | aijr.org |

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of dehydrodiosgenin, providing detailed information about its molecular framework, functional groups, and atomic connectivity.

Mass Spectrometry (MS): As a standalone technique or coupled with chromatography (e.g., GC-MS or LC-MS), mass spectrometry provides the molecular weight and fragmentation pattern of dehydrodiosgenin. The electron ionization (EI) mass spectrum of dehydrodiosgenin shows a characteristic pattern of fragment ions that helps in its definitive identification nih.gov. For instance, in GC-MS analyses, the fragmentation pattern of 7-dehydrodiosgenin found in plant extracts was compared with spectral libraries like NIST for confirmation nih.gov.

Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a steroidal compound like dehydrodiosgenin would show characteristic absorption bands corresponding to its core structure. While a specific spectrum for dehydrodiosgenin is not widely published, data for the closely related diosgenin reveals key peaks. These include a broad band for the -OH group (hydroxyl) stretching, C-H stretching vibrations for the steroidal backbone, and characteristic peaks for the C-O-C (ether) linkages in the spiroketal side chain x-mol.netrsc.org. The spectrum of dehydrodiosgenin would be expected to show similar features, with potential differences in the fingerprint region due to the additional double bond. A vapor phase IR spectrum for dehydrodiosgenin is noted in the PubChem database, confirming its use in characterization nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) is the most powerful tool for complete structural elucidation. While detailed, published ¹H and ¹³C NMR data for dehydrodiosgenin are scarce in readily accessible literature, the expected spectra can be inferred from the well-documented spectra of diosgenin and other dehydro-steroids.

¹H NMR: The proton NMR spectrum would show complex multiplets in the aliphatic region (δ 0.7–2.5 ppm) corresponding to the protons of the steroid nucleus and the spiroketal side chain. Signals for the methyl groups would appear as sharp singlets or doublets at high field (upfield). The key differentiating feature for dehydrodiosgenin compared to diosgenin would be the appearance of additional olefinic proton signals due to the conjugated diene system in the B-ring.

¹³C NMR: The carbon-13 NMR spectrum provides information on all non-equivalent carbons in the molecule. The spectrum of dehydrodiosgenin would display around 27 distinct signals. The chemical shifts would confirm the steroidal skeleton, with characteristic signals for the spiroketal carbons (e.g., C-22, C-26) and the carbons of the double bonds. The signals for the carbons in the A and B rings would differ significantly from those of diosgenin due to the presence of the additional double bond at the C-7 position.

Extraction and Sample Preparation Protocols for Analytical Assessment

The accurate analytical assessment of dehydrodiosgenin is highly dependent on the efficiency of the extraction and sample preparation steps. These protocols aim to isolate the target analyte from the sample matrix, remove interferences, and concentrate the analyte for analysis.

Extraction from Plant Material: Dehydrodiosgenin, like its precursor diosgenin, often exists in plants as a glycoside (saponin), which must first be hydrolyzed to release the aglycone.

Acid Hydrolysis: This is a common and crucial step. Plant material is typically refluxed with a mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to cleave the sugar moieties from the steroidal backbone jabonline.inudel.edunist.gov. The conditions for hydrolysis, including acid concentration, temperature, and duration, must be carefully optimized to maximize the yield of the aglycone without causing its degradation nist.gov.

Solvent Extraction: Following hydrolysis, the liberated aglycone (dehydrodiosgenin) is extracted from the aqueous mixture using a nonpolar organic solvent. Soxhlet extraction using solvents like petroleum ether or n-hexane is a conventional and effective method researchgate.netrsc.orgudel.edu. Other techniques include maceration, where the plant material is soaked in a solvent (e.g., ethanol) for an extended period, and more modern methods like ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE), which can reduce extraction time and solvent consumption nih.gov.

Sample Cleanup: After the initial extraction, the crude extract often contains fats, pigments, and other interfering substances that need to be removed before chromatographic analysis.

Liquid-Liquid Partitioning: This can be used to separate compounds based on their differential solubility in two immiscible liquid phases.

Solid-Phase Extraction (SPE): SPE is a widely used cleanup technique that involves passing the extract through a cartridge containing a solid adsorbent. The analyte is retained on the sorbent while impurities are washed away, after which the analyte is eluted with a different solvent. This method is effective for concentrating the analyte and removing interfering compounds.

Table of Compounds

Challenges and Future Directions in Dehydrodiosgenin Research

Bridging In Vitro to In Vivo Translational Gaps

A significant challenge in the development of dehydrodiosgenin as a therapeutic agent is the gap between promising laboratory findings and successful application in living organisms. The transition from in vitro (test tube) experiments to in vivo (animal or human) studies is a critical bottleneck in drug discovery. sygnaturediscovery.comresearchgate.net For many natural compounds, including diosgenin (B1670711) and its derivatives, issues such as poor aqueous solubility, limited bioavailability, and rapid biotransformation in the body hinder their clinical application. informaticsjournals.co.inresearchgate.net

Future research must focus on strategies to bridge this translational gap. This includes:

Pharmacokinetic Profiling: Detailed studies are needed to understand how dehydrodiosgenin is absorbed, distributed, metabolized, and excreted (ADME) in living systems.

Advanced Formulation Strategies: The development of novel delivery systems, such as phytosomes or nanoparticles, could improve the solubility and bioavailability of dehydrodiosgenin, enhancing its therapeutic efficacy. nih.gov

Predictive Modeling: The use of advanced computational and PK/PD (pharmacokinetic/pharmacodynamic) models can help predict the in vivo behavior of dehydrodiosgenin based on in vitro data, optimizing experimental designs and potentially reducing reliance on extensive animal testing. sygnaturediscovery.comresearchgate.net Successfully bridging this gap is essential to translate the compound's demonstrated in vitro activities into effective therapies. sygnaturediscovery.com

Elucidation of Comprehensive Metabolic Pathways

The biosynthetic pathway of dehydrodiosgenin is intrinsically linked to that of its precursor, diosgenin. While the general framework for diosgenin biosynthesis is understood, many specific steps remain ambiguous. researchgate.net The pathway begins with primary metabolites from the mevalonate (B85504) (MVA) or non-mevalonate (MEP) pathways, which produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govramauniversity.ac.in These precursors are used to form cholesterol, which is the key antecedent to diosgenin. sid.ir

However, the multi-step enzymatic reactions that convert cholesterol into diosgenin are not fully characterized. nih.govsid.ir Key enzymes, particularly from the cytochrome P450 (CYP450) family and UDP-glycosyltransferases (UGTs), are believed to catalyze a series of oxidation, hydroxylation, and glycosylation reactions, but the exact enzymes and the sequence of these reactions are still under investigation. researchgate.netnih.gov For example, studies in Dioscorea cirrhosa failed to identify the crucial enzymes responsible for hydroxylation at the C-16, C-22, and C-26 positions, suggesting alternate or yet-undiscovered downstream genes are involved. nih.gov Future research must focus on identifying and characterizing these "missing" enzymes to create a complete, comprehensive map of the pathway.

Table 1: Key Stages and Enzymes in the Proposed Diosgenin Biosynthetic Pathway

| Pathway Stage | Key Intermediates | Key Enzyme Families Involved | Research Status |

| Upstream Pathway | Acetyl-CoA, Mevalonate | HMG-CoA Reductase, DXS, DXR | Well-characterized nih.govramauniversity.ac.in |

| Isoprenoid Formation | IPP, DMAPP, Farnesyl pyrophosphate (FPP) | Squalene Synthase (SS), Squalene Epoxidase (SE) | Well-characterized nih.gov |

| Sterol Formation | 2,3-Oxidosqualene, Cycloartenol, Cholesterol | Cycloartenol Synthase (CAS) | Generally understood, but some plant-specific variations exist sid.irnih.gov |

| Downstream Pathway | Cholesterol, Hydroxylated Intermediates, Diosgenin | Cytochrome P450s (CYP450), Glucosyltransferases (UGTs) | Partially elucidated; many enzymes remain unidentified researchgate.netnih.gov |

Development of Advanced Synthetic Strategies

Currently, dehydrodiosgenin is primarily obtained through the chemical modification of diosgenin. A patented method describes the synthesis of 7-dehydro diosgenin from diosgenin acetate (B1210297). google.com This process involves the bromination of diosgenin acetate to form a 7-bromo intermediate, followed by dehydrobromination to create the double bond at the 7-position. google.com The resulting ester can then be saponified to yield 7-dehydrodiosgenin. google.com

While this provides a viable route, future research should aim to develop more advanced synthetic strategies. The challenges include improving reaction yields, reducing the use of hazardous reagents, and simplifying purification processes. The development of stereoselective and regioselective reactions is crucial for producing specific isomers with desired biological activities. Furthermore, exploring biocatalytic or chemoenzymatic approaches could offer greener, more efficient alternatives to traditional chemical synthesis. Such advanced strategies are essential for producing dehydrodiosgenin and its novel derivatives in sufficient quantities for extensive pharmacological testing.

Exploration of Novel Therapeutic Applications

The parent compound, diosgenin, exhibits a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. researchgate.netnih.govnih.gov Dehydrodiosgenin itself has been reported to possess antimicrobial and antifungal properties. aijr.orgscispace.com However, its full therapeutic potential remains largely unexplored.

Future research should systematically screen dehydrodiosgenin against a broad range of biological targets. Given its steroidal structure, potential applications in areas governed by steroid hormones, such as metabolic disorders, osteoporosis, and certain cancers, warrant investigation. informaticsjournals.co.in The synthesis and evaluation of novel dehydrodiosgenin derivatives could lead to compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles. nih.gov A critical future direction is to move beyond preliminary screening and delve into the molecular mechanisms underlying its observed effects, which is essential for identifying its potential as a lead compound for new drug development.

Table 2: Potential Therapeutic Areas for Dehydrodiosgenin Research

| Therapeutic Area | Rationale Based on Parent Compound (Diosgenin) & Derivatives |

| Oncology | Diosgenin has shown anti-cancer effects in various preclinical models. researchgate.netnih.gov |

| Neurological Diseases | Diosgenin and its derivatives have reported neuroprotective properties. nih.gov |

| Infectious Diseases | Dehydrodiosgenin has demonstrated antimicrobial and antifungal activity. aijr.orgscispace.com |

| Metabolic Syndrome | Diosgenin has been investigated for its role in managing diabetes and hyperlipidemia. informaticsjournals.co.innih.gov |

| Inflammatory Disorders | Diosgenin possesses anti-inflammatory properties. nih.gov |

Integration of Omics Technologies (e.g., Transcriptomics for biosynthesis pathway elucidation)

Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—are powerful tools for accelerating research into complex biological systems. maxapress.com For dehydrodiosgenin, these technologies are pivotal for elucidating the complete biosynthetic pathway of its precursor, diosgenin. Transcriptome analysis of diosgenin-producing plants like Pedalium murex and Dioscorea species has been instrumental in identifying candidate genes involved in the pathway. nih.govbiorxiv.org

By comparing the gene expression profiles of high- and low-diosgenin-producing plant varieties, researchers can pinpoint the specific genes, such as those encoding CYP450 enzymes and UGTs, that play a regulatory or catalytic role. nih.govnih.gov For instance, transcriptome studies have helped propose that certain CYP450 families (e.g., CYP90B, CYP72A) are associated with the diosgenin saponin (B1150181) biosynthetic pathway. maxapress.com The integration of metabolomics (profiling of metabolites) with transcriptomics can provide a more holistic view, linking gene expression directly to the accumulation of specific intermediates and final products. maxapress.com This integrated omics approach is the most promising strategy for discovering the remaining unknown enzymes and regulatory factors in the pathway, paving the way for metabolic engineering. nih.gov

Sustainable Production Methods and Bioengineering Approaches

The commercial production of diosgenin, and by extension dehydrodiosgenin, traditionally relies on extraction from the tubers of wild yam (Dioscorea species). wikipedia.org This approach faces significant limitations, including the slow growth of the plants and environmental concerns associated with extraction methods like acid hydrolysis. researchgate.netmdpi.com

Future research is heavily focused on developing sustainable and economically viable production platforms. Key approaches include:

In Vitro Plant Culture: Propagating plant cells, tissues, or organs in controlled bioreactors offers a sustainable alternative to harvesting wild plants. nih.gov The production of diosgenin in these cultures can be enhanced through the application of elicitors (substances that trigger defense responses and secondary metabolite production). researchgate.net

Microbial Biotransformation: Utilizing microorganisms, such as endophytic fungi or bacteria, to convert saponin precursors into diosgenin is a promising green technology. researchgate.netmdpi.com This method can reduce the reliance on harsh chemical processes. mdpi.com